molecular formula C22H19FO2 B3842323 4-(1-methyl-1-phenylethyl)phenyl 4-fluorobenzoate

4-(1-methyl-1-phenylethyl)phenyl 4-fluorobenzoate

Cat. No. B3842323
M. Wt: 334.4 g/mol
InChI Key: KJVVDOZKOYLMML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-methyl-1-phenylethyl)phenyl 4-fluorobenzoate, also known as 4F-MPH, is a synthetic compound that belongs to the family of phenyltropanes. It is a potent psychostimulant that is widely used in scientific research for its ability to enhance cognitive function and increase focus and attention.

Mechanism of Action

The mechanism of action of 4-(1-methyl-1-phenylethyl)phenyl 4-fluorobenzoate is not fully understood. However, it is believed to work by inhibiting the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters in the brain, which leads to enhanced cognitive function and increased focus and attention.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are similar to those of other psychostimulants. It increases the release of dopamine and norepinephrine in the brain, which leads to increased arousal, alertness, and focus. It also increases heart rate, blood pressure, and body temperature.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-methyl-1-phenylethyl)phenyl 4-fluorobenzoate in lab experiments is its ability to enhance cognitive function and increase focus and attention. This makes it a valuable tool in the study of cognitive disorders and other neurological conditions. However, its potency and potential for abuse make it a challenging compound to work with. It requires careful handling and storage to ensure its stability and purity.

Future Directions

There are several potential future directions for the study of 4-(1-methyl-1-phenylethyl)phenyl 4-fluorobenzoate. One area of interest is its potential use in the treatment of cognitive disorders such as ADHD and Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug in sports. However, further research is needed to fully understand the effects of this compound and its potential applications.

Scientific Research Applications

4-(1-methyl-1-phenylethyl)phenyl 4-fluorobenzoate is widely used in scientific research for its ability to enhance cognitive function and increase focus and attention. It is commonly used in the study of attention deficit hyperactivity disorder (ADHD) and other cognitive disorders. It has also been used in the study of Parkinson's disease, Alzheimer's disease, and schizophrenia.

properties

IUPAC Name

[4-(2-phenylpropan-2-yl)phenyl] 4-fluorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FO2/c1-22(2,17-6-4-3-5-7-17)18-10-14-20(15-11-18)25-21(24)16-8-12-19(23)13-9-16/h3-15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJVVDOZKOYLMML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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